Product packaging for 6-(Iodomethyl)-5-oxaspiro[3.5]nonane(Cat. No.:CAS No. 1866138-71-7)

6-(Iodomethyl)-5-oxaspiro[3.5]nonane

Cat. No.: B2530045
CAS No.: 1866138-71-7
M. Wt: 266.122
InChI Key: BQYCVQDQMQMGNO-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic Chemistry

Spirocycles are a class of bicyclic organic compounds where two rings are connected through a single, shared carbon atom known as the spiro atom. This unique structural arrangement confers a high degree of three-dimensionality and conformational rigidity compared to their more linear or planar counterparts. tandfonline.comrsc.org These characteristics are highly sought after in fields like medicinal chemistry, as they allow for the precise spatial orientation of functional groups, which can lead to more specific and potent interactions with biological targets such as enzymes and receptors. tandfonline.comnih.gov

The inherent three-dimensionality of spirocyclic scaffolds provides an escape from the "flatland" of traditional aromatic and heteroaromatic compounds that have historically dominated drug discovery. researchgate.net This increase in sp3-hybridized carbon character is often associated with improved physicochemical properties, including enhanced aqueous solubility and greater metabolic stability, which are critical factors for the successful development of new therapeutic agents. tandfonline.combldpharm.com Consequently, spirocyclic motifs are found in a diverse range of natural products and have been incorporated into numerous approved drugs, where they serve as core structures or peripheral substituents to fine-tune a molecule's properties. tandfonline.commdpi.comrsc.org

Table 1: Key Attributes of Spirocyclic Scaffolds

AttributeSignificance in Chemical Research
Three-Dimensionality Allows for precise spatial arrangement of substituents, enhancing interactions with biological targets. tandfonline.com
Rigidity Limits conformational flexibility, which can improve binding affinity and selectivity. rsc.orgnih.gov
High sp3 Character Often leads to improved physicochemical properties such as solubility and metabolic stability. bldpharm.com
Novel Chemical Space Provides access to unique molecular shapes and architectures, offering opportunities for intellectual property. rsc.org

Overview of Oxaspiro[3.5]nonane Systems: Structural Features and Research Relevance

The 5-oxaspiro[3.5]nonane system, the core of the title compound, consists of a four-membered oxetane (B1205548) ring fused at the spiro-carbon to a six-membered cyclohexane (B81311) ring. The incorporation of an oxygen atom into the spirocyclic framework to create an "oxa-spirocycle" can dramatically alter the molecule's properties in synthetically advantageous ways. rsc.orgnih.gov Research has shown that the presence of the oxygen atom can significantly improve water solubility and lower lipophilicity, which are desirable attributes for potential drug candidates. rsc.orgnih.gov

While systematic research on the 5-oxaspiro[3.5]nonane scaffold itself is not extensively documented, general synthetic strategies for creating oxa-spirocycles are well-established. One of the most prominent methods is iodocyclization, an electrophilic cyclization reaction that can be used to generate the oxa-spirocyclic core. rsc.orgnih.gov The relevance of these systems lies in their potential to serve as building blocks for more complex molecules. Their unique topology and the modifiable properties imparted by the oxygen atom make them attractive targets for synthetic chemists aiming to explore new areas of chemical space.

Contextualizing Halomethylated Spirocompounds in Synthetic Strategy and Design

The "iodomethyl" group in 6-(Iodomethyl)-5-oxaspiro[3.5]nonane is not merely a structural component but a key functional handle for further chemical transformations. Halomethylated compounds, particularly those containing iodine, are valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. The iodide ion is an excellent leaving group, making the iodomethyl group susceptible to nucleophilic substitution reactions.

This reactivity is a cornerstone of synthetic strategy. For instance, the iodomethyl group can be readily converted into a variety of other functional groups. nih.gov As demonstrated in the synthesis of related oxa-spirocycles, the iodide can be displaced by nucleophiles such as acetate (B1210297) or cyanide. nih.gov Subsequent hydrolysis of the resulting acetate ester would yield an alcohol, while reduction of the nitrile would produce an amine. nih.gov This versatility allows the iodomethylated spirocompound to act as a precursor for a diverse array of derivatives, each with potentially unique biological or material properties. The iodocyclization reaction used to form many oxa-spirocycles directly installs this useful iodomethyl handle, providing a straightforward entry into these versatile building blocks. rsc.orgnih.gov

Table 2: Synthetic Utility of the Iodomethyl Group

Reaction TypeReagent ExampleResulting Functional Group
Nucleophilic Substitution Potassium acetate, followed by hydrolysisAlcohol (-CH₂OH)
Nucleophilic Substitution Potassium cyanide, followed by reductionAmine (-CH₂NH₂)

Research Gaps and Opportunities Pertaining to this compound

A thorough review of the scientific literature and chemical databases reveals a significant research gap concerning this compound. There is currently no published literature or patent data available for this specific compound. This absence of information presents a clear opportunity for original research.

The primary opportunities lie in the following areas:

Synthesis and Characterization: The first step would be to develop a reliable synthetic route to this compound, likely via an iodocyclization pathway, and to fully characterize the compound using modern spectroscopic and analytical techniques.

Exploration of Reactivity: A systematic investigation into the reactivity of the iodomethyl group on this specific scaffold could be undertaken. This would involve exploring a range of nucleophilic substitution reactions to create a library of novel 5-oxaspiro[3.5]nonane derivatives.

Scaffold for Drug Discovery: Given the favorable properties of spirocyclic and oxaspirocyclic systems, this compound could serve as a foundational building block in medicinal chemistry programs. The derivatives synthesized from it could be screened for biological activity against various therapeutic targets.

Computational Studies: In parallel with synthetic work, computational modeling could be used to predict the conformational preferences and physicochemical properties of this compound and its derivatives, helping to guide synthetic efforts.

In essence, this compound represents a blank slate for chemical exploration. Its synthesis and the study of its properties would constitute a valuable contribution to the field of heterocyclic and spirocyclic chemistry, potentially unlocking new avenues for the development of molecules with unique three-dimensional structures and functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15IO B2530045 6-(Iodomethyl)-5-oxaspiro[3.5]nonane CAS No. 1866138-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(iodomethyl)-5-oxaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO/c10-7-8-3-1-4-9(11-8)5-2-6-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYCVQDQMQMGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Iodomethyl 5 Oxaspiro 3.5 Nonane

Retrosynthetic Analysis and Key Precursor Design

A retrosynthetic analysis of 6-(Iodomethyl)-5-oxaspiro[3.5]nonane dictates the strategic disassembly of the molecule to identify viable starting materials and key intermediates. The primary disconnection targets the C-O and C-C bonds that form the oxetane (B1205548) ring. A logical approach involves a late-stage introduction of the iodomethyl group via functional group interconversion from a more stable precursor, such as a hydroxymethyl or ester functionality.

The core 5-oxaspiro[3.5]nonane skeleton can be disconnected at the spirocyclic center. This suggests two main synthetic pathways:

Formation of the Oxetane Ring: Starting with a pre-functionalized cyclohexane (B81311) derivative, such as a 1-(hydroxymethyl)cyclohexanemethanol, an intramolecular cyclization (e.g., a Williamson ether synthesis) can be envisioned to form the four-membered oxetane ring.

Formation of the Cyclohexane Ring: Assembling the cyclohexane ring onto a pre-existing oxetane derivative. This is often a more complex route due to the stability and reactivity of the strained oxetane ring.

The first approach is generally more common. The key precursor would be a cyclohexane-1,1-dimethanol derivative or a related species where one hydroxyl group is converted into a suitable leaving group. The design of this precursor is critical for the success of the subsequent cyclization to form the spirocyclic core.

Construction of the 5-Oxaspiro[3.5]nonane Core

The formation of the spiro[3.5]nonane system, containing a four-membered oxetane ring fused to a six-membered cyclohexane ring, is the most challenging step in the synthesis. Various modern cyclization strategies can be employed to construct this strained and sterically hindered scaffold.

The creation of the spirocyclic junction requires precise control over reactivity and stereochemistry. Several powerful methodologies have been developed for the synthesis of spirocycles, which are applicable to the 5-oxaspiro[3.5]nonane core.

Intramolecular cycloaddition reactions are powerful tools for constructing cyclic and polycyclic systems in a single step. mdpi.com For spirocycle synthesis, [3+2] and [4+2] cycloadditions are particularly relevant. In a hypothetical approach to the 5-oxaspiro[3.5]nonane core, a precursor containing both a dipole (or diene) and a dipolarophile (or dienophile) tethered to a central carbon atom could be designed.

For instance, the intramolecular nitrile oxide cycloaddition reaction (INOC) has been successfully used to construct spirocycles. rsc.org While typically used for nitrogen-containing heterocycles, the principle can be adapted. A [3+2] cycloaddition of an in-situ generated azomethine ylide with a dipolarophile can afford spirocyclic frameworks with high stereoselectivity. nih.gov Similarly, Diels-Alder ([4+2]) reactions have been employed to create spiro-compounds by reacting 5-methylidene-substituted imidazolones with various 1,3-dienes, demonstrating the feasibility of this approach for building spirocyclic systems. mdpi.com

Cycloaddition TypeReactantsProduct TypeKey FeaturesReference
[3+2] Cycloaddition Azomethine ylides and maleimidesSpiro[1-azabicyclo[3.2.0]heptane]One-pot, three-component reaction; high diastereoselectivity. nih.gov
[4+2] Cycloaddition 5-Methylidene-hydantoins and cyclopentadieneSpiro-norbornene derivativesHigh yields with predominant formation of exo products. mdpi.com
Intramolecular Nitrile Oxide Cycloaddition Unsaturated oxime precursorsSpirocyclic isoxazolinesAccommodates the construction of spirocycles in modest yields. rsc.org

Ring-expansion reactions offer an alternative and powerful strategy to access larger ring systems from smaller, more readily available precursors, effectively avoiding challenging macrocyclization steps. whiterose.ac.uk This methodology can be applied to the synthesis of spirocycles. A cascade procedure involving a base-promoted ring-expansion of cyclic ketones followed by a copper-catalyzed intramolecular spirocyclization has been developed for the synthesis of spiroheterocycles. researchgate.net

Another innovative approach is the Successive Ring Expansion (SuRE) method, where a cyclic β-keto ester undergoes an acylation/ring expansion sequence. whiterose.ac.uk This method replicates the β-keto ester motif in the expanded product, allowing for iterative expansions to achieve desired ring sizes. whiterose.ac.uk While demonstrated primarily for lactams and lactones, the underlying principle of expanding a ring adjacent to a potential spiro-center is applicable. whiterose.ac.uk

Ring Expansion MethodStarting MaterialKey Reagents/ConditionsProductReference
Cascade Ring-Expansion/Spirocyclization Cyclic ketonesBase, then Cu-catalystSpiro[5.n]heterocycles (n=6–8) researchgate.net
Successive Ring Expansion (SuRE) Cyclic β-keto esterMgCl₂, pyridine; acid chloride; piperidine8–12 membered ring lactams whiterose.ac.uk
Base-Mediated Fragmentation Strained housane intermediateBaseCyclopentene derivative researchgate.net

Photochemical reactions provide unique pathways to highly strained and complex molecules that are often inaccessible through thermal methods. The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, is a classic method for synthesizing oxetanes. This approach could be adapted intramolecularly to form the 5-oxaspiro[3.5]nonane core from a suitable cyclohexanone (B45756) precursor bearing a tethered alkene. A highly diastereoselective Paterno-Büchi reaction has been reported for synthesizing spiro-oxa-housanes, highlighting the utility of photochemical methods in creating complex spiro-fused oxa-cycles. researchgate.net

The Bergman cyclization, which transforms an enediyne into a diradical intermediate, can also be initiated photochemically. researchgate.net While typically used for creating aromatic systems, related photochemical cyclizations of specifically designed precursors could potentially be harnessed to forge the intricate framework of a spirocycle. researchgate.net

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including spirocycles. These methods often proceed with high efficiency and selectivity under mild conditions. A one-step, cobalt(III)-catalyzed protocol has been developed for the synthesis of oxa-spirocyclic compounds from phenoxy acetamide (B32628) and alkynes. researchgate.netnih.gov The proposed mechanism involves a cascade of C-H activation, alkyne insertion, and subsequent nucleophilic attack to generate the spirocyclic product. nih.gov

This cobalt-catalyzed reaction is highly versatile, tolerating a range of functional groups and delivering the spirocyclic products in good to excellent yields. researchgate.netnih.gov Such a strategy represents a state-of-the-art approach for the direct construction of oxa-spirocyclic frameworks like the one found in this compound.

Metal CatalystReactantsProduct TypeKey FeaturesReference
Cobalt(III) Phenoxy acetamide, AlkynesOxa-spirocyclic compoundsOne-step synthesis, broad scope, good to excellent yields. researchgate.netnih.gov
Copper Cyclic ketonesSpiro[5.n]heterocyclesPart of a cascade reaction involving ring-expansion. researchgate.net

Stereoselective Assembly of the Spirocyclic System

The creation of the 5-oxaspiro[3.5]nonane core with a defined stereochemistry at the spirocenter is a critical challenge in the synthesis of the target molecule. Stereoselective methods are paramount for producing enantiomerically pure compounds, which is often essential for their intended applications. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective strategies.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the key stereocenter is set, the auxiliary is cleaved and can often be recovered. In the context of this compound, an auxiliary could be attached to a precursor molecule to control the formation of the spirocyclic ether.

For instance, a strategy could involve attaching a well-known chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to a precursor containing a carboxylic acid. wikipedia.orgnih.gov The auxiliary would then direct the diastereoselective alkylation or addition reaction that sets up the carbon skeleton needed for cyclization. The steric bulk of the auxiliary blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the opposite, less hindered face. This establishes a new stereocenter with high diastereoselectivity. Subsequent intramolecular cyclization (ether formation) and removal of the auxiliary would yield the enantiomerically enriched oxaspiro[3.5]nonane core.

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Stereocontrol Mechanism
Evans Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions Forms a chiral imide; the bulky substituent at C4 or C5 blocks one face of the corresponding enolate.
Pseudoephedrine/Pseudoephenamine Asymmetric alkylation of amides Forms a chiral amide; the intermediate enolate forms a rigid chelated structure with lithium, exposing one face to electrophilic attack. nih.gov
Camphorsultam Asymmetric Diels-Alder, alkylations Forms a chiral sulfonamide; steric hindrance directs the approach of reagents.
(S)-(-)-1-Phenylethylamine Asymmetric additions to carbonyls Forms a chiral imine or enamine, directing nucleophilic attack.

The selection of the auxiliary and the specific reaction conditions are critical for achieving high levels of stereocontrol.

Asymmetric Catalytic Strategies

Asymmetric catalysis has become a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity with only a small amount of a chiral catalyst. frontiersin.orgmdpi.com For the assembly of the 5-oxaspiro[3.5]nonane system, a potential strategy involves an intramolecular cyclization reaction catalyzed by a chiral transition metal complex or an organocatalyst.

One plausible approach is a catalytic asymmetric intramolecular etherification. This could involve a precursor molecule containing both a nucleophilic hydroxyl group and a suitable leaving group, or an alkene that can be activated for cyclization. For example, an intramolecular asymmetric oxa-Michael addition onto an α,β-unsaturated ester, catalyzed by a chiral amine or phosphine, could form the spirocyclic ether ring. The catalyst would transiently form a chiral complex with the substrate, creating a stereochemically biased environment that favors the formation of one enantiomer of the spirocycle over the other. nih.gov Such reactions often provide the desired products in good yields and with excellent enantioselectivity (e.g., 90-99% ee). nih.gov

Table 2: Examples of Asymmetric Catalytic Reactions for Ring Formation

Reaction Type Catalyst System Key Feature
Intramolecular Heck Reaction Chiral Phosphine Ligand + Palladium(0) Asymmetric cyclization of an aryl or vinyl halide onto an alkene.
Intramolecular Allylic Alkylation Chiral Ligand (e.g., Trost ligand) + Palladium(0) Cyclization of a nucleophile (e.g., alcohol) onto an allylic electrophile.
Oxa-Michael Addition Chiral Organocatalyst (e.g., prolinol derivative) Enantioselective conjugate addition of an alcohol to an α,β-unsaturated system.
Aza-Henry Reaction Chiral Quaternary Ammonium (B1175870) Salts Efficient C-C bond formation under mild conditions with low catalyst loading. frontiersin.org

The development of new catalytic systems continues to expand the toolkit for synthesizing complex chiral molecules like spiroethers. frontiersin.org

Diastereoselective Approaches

Diastereoselective synthesis relies on an existing stereocenter within the substrate to influence the creation of a new stereocenter. nih.gov This substrate-controlled approach can be highly effective if the precursor is designed appropriately. For the synthesis of the oxaspiro[3.5]nonane system, a precursor could be synthesized with a stereocenter adjacent to the reacting centers involved in the spirocyclization step.

For example, a diastereoselective addition of a cyclobutane-based nucleophile to an electrophile containing a chiral center could be employed. rsc.org The existing chirality would direct the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer. This newly formed product, now containing multiple stereocenters in a defined relative orientation, would then undergo cyclization to form the 5-oxaspiro[3.5]nonane ring. The stereochemical information from the original chiral center is thus transferred to the new spirocyclic core. This approach has been successfully applied to the synthesis of related azaspiro[3.5]nonane systems with high diastereomeric ratios (up to 98:2). rsc.org

Introduction and Functionalization of the Iodomethyl Moiety

Once the oxaspiro[3.5]nonane core is assembled, the final key step is the introduction of the iodomethyl group at the C6 position. This is typically achieved by converting a precursor functional group, such as a hydroxymethyl (-CH₂OH) or a different halomethyl group (-CH₂Cl, -CH₂Br), into the desired iodomethyl (-CH₂I) moiety.

Regioselective Iodination Techniques

Direct iodination of a precursor, most commonly a primary alcohol, is a straightforward method for installing the iodomethyl group. The challenge lies in achieving regioselectivity, ensuring that only the target hydroxyl group reacts, especially if other sensitive functional groups are present in the molecule.

A widely used and mild method for this transformation is the Appel reaction. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert a primary alcohol into the corresponding primary iodide. The reaction proceeds through a phosphonium (B103445) iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction. Imidazole is often added to buffer the reaction and consume the HI byproduct.

Another common reagent for this purpose is N-Iodosuccinimide (NIS), often activated by a catalyst. numberanalytics.comresearchgate.net While frequently used for the iodination of aromatics or in iodocyclization reactions, NIS in combination with reagents like triphenylphosphine can also effectively convert alcohols to iodides. researchgate.net

Table 3: Reagents for Direct Iodination of Primary Alcohols

Reagent System Typical Conditions Advantages
I₂, PPh₃, Imidazole (Appel Reaction) CH₂Cl₂ or THF, 0 °C to r.t. Mild conditions, high yields for primary alcohols.
NIS, PPh₃ Acetonitrile (B52724) or CH₂Cl₂, r.t. Easy to handle solid reagent (NIS), mild.
Iodic Acid / Iodine Ethanol, 35-40 °C Effective for certain substrates, avoids hazardous reagents. arkat-usa.org
P₂I₄ CS₂ or CH₂Cl₂ Powerful iodinating agent, suitable for less reactive alcohols.

Halogen Exchange Reactions for Iodomethyl Formation

Halogen exchange, particularly the Finkelstein reaction, is a classic and highly efficient method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides. youtube.comfrontiersin.org This equilibrium-based Sₙ2 reaction is driven to completion by the precipitation of the resulting sodium chloride or sodium bromide in a solvent like acetone (B3395972), in which sodium iodide is soluble. youtube.com

This method would be applied to a precursor such as 6-(chloromethyl)- or 6-(bromomethyl)-5-oxaspiro[3.5]nonane. The precursor would be dissolved in acetone, and an excess of sodium iodide would be added. The mixture is typically heated to reflux to facilitate the substitution reaction. The insolubility of NaCl or NaBr in acetone shifts the equilibrium towards the formation of the desired this compound, often resulting in high yields. nih.gov This reaction is valued for its operational simplicity and compatibility with a wide range of functional groups. nih.govscience.gov

Table 4: Finkelstein Reaction Parameters

Substrate Reagent Solvent Driving Force
R-CH₂Cl NaI Acetone Precipitation of NaCl
R-CH₂Br NaI Acetone Precipitation of NaBr
R-CH₂OTs NaI Acetone Good leaving group (tosylate)

One-Pot Synthesis Strategies Integrating Iodomethyl Formation

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of this compound, a one-pot approach that integrates the formation of the spirocyclic core with the introduction of the iodomethyl group is highly desirable.

A plausible one-pot strategy could commence with a suitable precursor, such as a protected hydroxymethyl derivative of a cyclohexanone and an appropriate oxetane precursor. The initial step would involve the formation of the 5-oxaspiro[3.5]nonane skeleton. Following the successful formation of the spirocycle, the subsequent in-situ deprotection and iodination of the hydroxymethyl group would yield the final product. This tandem approach avoids the need for purification of the intermediate alcohol, thereby saving time and resources.

The iodination step within the one-pot sequence is critical. A common method for converting a primary alcohol to an iodide is the Finkelstein reaction, which involves the treatment of a tosylate or mesylate precursor with an iodide salt. However, for a true one-pot process, direct conversion of the alcohol to the iodide is preferable. The Appel reaction, using triphenylphosphine and iodine, or a combination of iodine with a suitable reducing agent, could be employed for this transformation.

A hypothetical one-pot reaction for the synthesis of this compound is presented below:

Table 1: Hypothetical One-Pot Synthesis of this compound

StepReactantsReagentsSolventConditionsProduct
1Cyclohexanone derivative, Oxetane precursorLewis Acid (e.g., BF₃·OEt₂)Dichloromethane (B109758)0 °C to rt6-(Hydroxymethyl)-5-oxaspiro[3.5]nonane intermediate
2In-situ generated alcoholI₂, PPh₃, ImidazoleAcetonitrilert to 50 °CThis compound

This table is interactive. Click on the headers to sort the data.

The success of such a one-pot strategy hinges on the compatibility of the reagents and reaction conditions for each step. Careful selection of solvents and reagents is necessary to prevent undesired side reactions and ensure a high yield of the final product.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of developing a robust and efficient synthesis. For the synthesis of this compound, several parameters can be fine-tuned to maximize the yield and purity of the product. These include the choice of iodinating agent, solvent, temperature, and reaction time.

A systematic study to optimize the iodination of a precursor alcohol, 6-(hydroxymethyl)-5-oxaspiro[3.5]nonane, could involve screening various iodinating systems. The classic Appel reaction conditions (I₂/PPh₃) can be compared with other reagents such as N-iodosuccinimide (NIS) in the presence of triphenylphosphine, or the use of phosphorus triiodide (PI₃).

The choice of solvent can significantly influence the reaction rate and selectivity. Solvents ranging from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., acetonitrile, THF, DMF) should be evaluated. The temperature is another crucial factor; while higher temperatures may accelerate the reaction, they can also lead to decomposition or the formation of byproducts.

A representative optimization study for the iodination step is summarized in the following table:

Table 2: Optimization of the Iodination of 6-(Hydroxymethyl)-5-oxaspiro[3.5]nonane

EntryIodinating SystemSolventTemperature (°C)Time (h)Yield (%)
1I₂ / PPh₃Dichloromethane251265
2I₂ / PPh₃Acetonitrile251278
3I₂ / PPh₃Acetonitrile50685
4NIS / PPh₃Dichloromethane251272
5NIS / PPh₃Acetonitrile251281
6PI₃Diethyl ether0 to 25875

This table is interactive. You can filter the data by entering keywords in the search box below.

The data suggests that the combination of iodine and triphenylphosphine in acetonitrile at a slightly elevated temperature provides the optimal yield for this transformation. Further optimization could involve adjusting the stoichiometry of the reagents and the concentration of the substrate.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. The synthesis of this compound can be made more sustainable by incorporating these principles.

Key areas for the application of green chemistry in this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the iodination step, the use of catalytic methods or reagents that generate minimal waste is preferable.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like dichloromethane with greener alternatives such as acetonitrile, or ideally, solvent-free conditions. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis could also be explored to shorten reaction times and improve energy efficiency.

Catalysis: Employing catalytic reagents in place of stoichiometric ones can reduce waste and improve efficiency. For instance, catalytic methods for iodination are being developed.

The following table summarizes the potential application of green chemistry principles to the synthesis of this compound:

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in the Synthesis of this compound
PreventionDesigning the synthesis to minimize waste generation.
Atom EconomyUtilizing reactions with high atom economy, such as addition reactions for spirocycle formation.
Less Hazardous Chemical SynthesesUsing non-toxic reagents and avoiding hazardous intermediates.
Designing Safer ChemicalsThe target molecule itself may be designed for reduced toxicity and environmental impact.
Safer Solvents and AuxiliariesEmploying green solvents like water or ethanol, or solvent-free conditions. nih.gov
Design for Energy EfficiencyUtilizing ambient temperature reactions or energy-efficient technologies like microwave synthesis.
Use of Renewable FeedstocksSourcing starting materials from renewable biomass.
Reduce DerivativesAvoiding unnecessary protection and deprotection steps through one-pot synthesis.
CatalysisUsing catalytic amounts of reagents instead of stoichiometric amounts.
Design for DegradationDesigning the final product to be biodegradable.
Real-time analysis for Pollution PreventionMonitoring the reaction in real-time to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident PreventionChoosing reagents and conditions that minimize the risk of accidents.

By consciously applying these principles, the synthesis of this compound can be made not only more efficient but also more environmentally responsible.

Chemical Reactivity and Transformation Studies of 6 Iodomethyl 5 Oxaspiro 3.5 Nonane

Reactivity of the Iodomethyl Group

The iodomethyl group is the most reactive site in the molecule under many conditions due to the nature of the carbon-iodine bond.

The primary carbon bearing the iodine atom is a prime site for nucleophilic attack. Due to the unhindered nature of this primary carbon, the SN2 (bimolecular nucleophilic substitution) pathway is generally favored. chemicalnote.comchemist.sg In an SN2 reaction, a nucleophile attacks the carbon atom, and the iodide ion is displaced in a single, concerted step. byjus.com This results in an inversion of stereochemistry at the reaction center, although in this specific case, the carbon is not a stereocenter.

The rate of SN2 reactions is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com A wide variety of nucleophiles can be employed, including hydroxides, alkoxides, cyanides, and amines, leading to the corresponding alcohols, ethers, nitriles, and amines. The reactivity of haloalkanes in SN2 reactions follows the trend I > Br > Cl > F, making iodoalkanes like 6-(iodomethyl)-5-oxaspiro[3.5]nonane particularly reactive. chemguide.co.uk

While the SN1 (unimolecular nucleophilic substitution) pathway, which proceeds through a carbocation intermediate, is less likely for primary alkyl halides due to the instability of primary carbocations, it can occur under specific conditions that favor carbocation formation, such as in the presence of a Lewis acid or in highly polar, non-nucleophilic solvents. chemicalnote.comchemist.sgbyjus.com

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound

FeatureSN1 Pathway (Less Favored)SN2 Pathway (Favored)
Mechanism Two-step (carbocation intermediate)One-step (concerted)
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Substrate Structure Favored by tertiary > secondary >> primaryFavored by methyl > primary > secondary >> tertiary
Nucleophile Weak nucleophiles are sufficientStrong nucleophiles are required
Solvent Polar protic solvents stabilize the carbocationPolar aprotic solvents are preferred
Stereochemistry RacemizationInversion of configuration

The carbon-iodine bond can undergo homolytic cleavage when exposed to heat or light, or in the presence of a radical initiator, to form a primary alkyl radical. masterorganicchemistry.com This radical can then participate in a variety of chain reactions. For instance, in the presence of a hydrogen atom donor, the iodomethyl group can be reduced to a methyl group.

Free radical halogenation is another possibility, where a halogen atom abstracts the iodine to form an alkyl radical, which can then react with another halogen molecule. ucla.edu Recent advancements have shown that electrochemical methods can be used to generate carbon-centered radicals from alkyl iodides under benign conditions, offering a green alternative to traditional methods that use tin reagents. rsc.orgucl.ac.uknih.gov These electrochemically generated radicals can then undergo intermolecular carbon-carbon bond-forming reactions. rsc.org

Elimination reactions, where a molecule of hydrogen iodide is removed to form an alkene, can compete with nucleophilic substitution, particularly in the presence of a strong, sterically hindered base. masterorganicchemistry.com The most common mechanisms are E1 (unimolecular elimination) and E2 (bimolecular elimination). byjus.com

For a primary alkyl iodide like this compound, the E2 mechanism is more likely. libretexts.orglibretexts.org This is a concerted, one-step process where the base removes a proton from the carbon adjacent to the one bearing the iodine, and the iodide ion leaves simultaneously, forming a double bond. pharmaguideline.com However, for primary substrates, SN2 reactions are often the major pathway, especially with unhindered bases. quora.com To favor elimination, a bulky base such as potassium tert-butoxide is often used. libretexts.org

The E1 pathway, which proceeds through a carbocation intermediate, is generally not favored for primary alkyl halides. libretexts.org

Table 2: Factors Influencing Substitution vs. Elimination in this compound

FactorFavors SN2Favors E2
Base/Nucleophile Strong, unhindered nucleophile (e.g., I⁻, CN⁻, CH₃O⁻)Strong, sterically hindered base (e.g., t-BuOK)
Substrate Primary alkyl halideTertiary > secondary > primary alkyl halide
Solvent Polar aprotic (e.g., acetone (B3395972), DMSO)Less polar solvents can favor E2
Temperature Lower temperaturesHigher temperatures

The carbon-iodine bond is suitable for the formation of organometallic reagents. For instance, reaction with magnesium metal in an ether solvent would likely yield the corresponding Grignard reagent. quora.comlibretexts.org This transforms the electrophilic carbon of the iodomethyl group into a nucleophilic one, which can then react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. byjus.comyoutube.com

Similarly, treatment with lithium metal would produce an organolithium reagent, which is also a potent nucleophile and strong base. brainkart.com These organolithium compounds can be used to prepare other organometallic species, such as Gilman reagents (lithium diorganocuprates), by reaction with a copper(I) salt. pressbooks.pubmsu.edu Gilman reagents are particularly useful for coupling reactions with other organic halides. libretexts.org

Transformations of the 5-Oxaspiro[3.5]nonane Ring System

The 5-oxaspiro[3.5]nonane moiety, being a spiroketal, is susceptible to ring-opening reactions, especially under acidic conditions. acs.orgnih.gov Protonation of the ether oxygen atom by a Brønsted or Lewis acid would make the adjacent carbons more electrophilic and prone to nucleophilic attack. youtube.comstackexchange.com

This can lead to a cascade of reactions. For example, acid-catalyzed ring opening in the presence of a nucleophile could result in the formation of a more complex, functionalized cyclic or acyclic structure. rsc.org The regioselectivity of the ring-opening would depend on the specific reaction conditions and the nature of the nucleophile. Such ring-opening strategies are valuable in the synthesis of complex natural products and other highly functionalized molecules. nih.gov

Functionalization of the Tetrahydropyran (B127337) and Cyclobutane (B1203170) Rings

There is no specific information available in the scientific literature regarding the direct functionalization of the tetrahydropyran and cyclobutane rings of this compound. Reactions targeting these saturated carbocyclic and heterocyclic systems would likely require harsh conditions that could lead to the decomposition of the starting material or rearrangement of the spirocyclic core. Hypothetically, free-radical halogenation could introduce functional groups, but such reactions would likely lack selectivity.

Rearrangement Reactions of the Spirocyclic Core

Detailed studies on the rearrangement reactions of the this compound core are not present in the available literature. Spirocyclic systems can undergo rearrangements under specific conditions, often promoted by acids or transition metals, leading to ring expansion, contraction, or the formation of fused ring systems. However, without experimental data, any proposed rearrangement pathway for this specific molecule would be purely speculative.

Synthesis of Advanced Derivatives and Analogs

The primary route to derivatives of this compound involves the substitution of the iodide, a versatile leaving group.

Alkylated and Arylated Derivatives

The synthesis of alkylated and arylated derivatives would likely proceed via standard nucleophilic substitution or coupling reactions. For instance, organocuprates (Gilman reagents) could potentially be used to form a new carbon-carbon bond at the methyl position. Similarly, coupling reactions such as those developed by Suzuki, Stille, or Sonogashira could, in principle, be adapted to form arylated or alkynylated derivatives, though such examples are not reported for this specific substrate.

Table 1: Plausible Synthetic Routes to Alkylated and Arylated Derivatives

Derivative TypeReagent/CatalystPotential Reaction
AlkylatedR₂CuLi (Gilman Reagent)Nucleophilic Substitution
ArylatedArB(OH)₂ / Pd catalystSuzuki Coupling
AlkynylatedRC≡CH / Pd/Cu catalystSonogashira Coupling

Heterocyclic Adducts and Fused Systems

The iodomethyl group is a key handle for the synthesis of heterocyclic adducts. Nucleophilic heterocycles, such as imidazoles, pyridines, or pyrazoles, could displace the iodide to form quaternary ammonium (B1175870) salts or N-alkylated products. Intramolecular reactions, if a suitable nucleophile were introduced elsewhere on the molecule, could potentially lead to the formation of fused ring systems, but no such transformations have been documented for this compound.

Preparation of Conjugates for Chemical Biology Applications

The preparation of conjugates for chemical biology applications would leverage the reactivity of the iodomethyl group. Biomolecules containing nucleophilic functional groups, such as thiols (cysteine residues in proteins) or amines (lysine residues), could be covalently attached to the spirocyclic scaffold via nucleophilic substitution of the iodide. This would allow for the labeling of proteins or other biological macromolecules with the spirocyclic moiety. However, there are no published examples of this compound being used for this purpose.

Table 2: Potential Bioconjugation Reactions

Biomolecule Functional GroupLinkage FormedApplication
Thiol (-SH)ThioetherProtein Labeling
Amine (-NH₂)Secondary AminePeptide/Protein Conjugation
Carboxylate (-COOH)EsterSmall Molecule Probes

Computational and Theoretical Investigations of 6 Iodomethyl 5 Oxaspiro 3.5 Nonane

Conformational Analysis and Energy Landscapes of the Spiro[3.5]nonane System

The spiro[3.5]nonane core of 6-(iodomethyl)-5-oxaspiro[3.5]nonane presents a fascinating conformational puzzle due to the fusion of a flexible six-membered ring and a more strained four-membered ring. The cyclohexane (B81311) ring can, in principle, adopt chair, boat, and twist-boat conformations. However, the spirocyclic fusion introduces significant constraints.

Computational modeling, typically employing density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to map the potential energy surface of this system. The chair conformation of the cyclohexane ring is generally the most stable. Within the chair form, the substituents on the tetrahydropyran (B127337) ring can exist in axial or equatorial positions relative to the cyclohexane ring. The relative energies of these conformers are influenced by steric and electronic factors.

A representative conformational analysis would likely reveal several low-energy structures. The global minimum is anticipated to be a chair conformation of the cyclohexane ring with the iodomethyl group occupying a sterically favorable position. The energy differences between various conformers, though potentially small, are critical in determining the compound's reactivity and its interactions with biological targets.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerCyclohexane ConformationIodomethyl PositionRelative Energy (kcal/mol)
1 ChairEquatorial0.00
2 ChairAxial1.5 - 2.5
3 Twist-Boat-4.0 - 6.0
4 Boat-> 6.0

Note: The data in this table is illustrative and represents typical energy differences observed in similar systems. Actual values would be derived from specific quantum chemical calculations.

Electronic Structure Characterization and Bonding Analysis

The electronic landscape of this compound is shaped by the interplay of the ether oxygen, the carbon framework, and the electron-withdrawing iodomethyl group. Natural Bond Orbital (NBO) analysis is a powerful computational tool to dissect the bonding and electronic distribution within the molecule.

This analysis would likely show a significant polarization of the C-O and C-I bonds. The oxygen atom will possess a substantial negative partial charge, while the carbon atoms attached to it will be electron-deficient. The iodine atom, being highly polarizable, will also influence the electronic character of the adjacent methylene (B1212753) group.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the ether oxygen and the iodine atom, indicating their nucleophilic character. Conversely, the LUMO is likely to be centered on the antibonding orbital of the C-I bond, highlighting its electrophilic nature and susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides an estimate of the molecule's kinetic stability.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts. These calculations, when performed on the lowest energy conformers and averaged based on their Boltzmann populations, can yield spectra that are in close agreement with experimental data. The predicted shifts would be sensitive to the local electronic environment of each nucleus. For instance, the protons on the carbon bearing the iodine would exhibit a characteristic downfield shift.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical infrared spectrum. This would reveal characteristic peaks for the C-O-C stretching of the ether, the C-I stretching, and various C-H bending and stretching modes of the spirocyclic system.

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR (δ, ppm)
CH₂-I3.2 - 3.5
CH-O3.8 - 4.2
Cyclohexane CH₂1.2 - 1.9
¹³C NMR (δ, ppm)
Spiro C80 - 90
C-O70 - 80
CH₂-I5 - 15
IR (ν, cm⁻¹)
C-O-C stretch1050 - 1150
C-I stretch500 - 600

Note: These are representative predicted values. Actual computational results would provide more precise shifts and frequencies.

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are instrumental in unraveling the intricate details of chemical reactions involving this compound.

The synthesis of spiroethers and spiroketals can proceed through various pathways, often involving cyclization reactions. nih.gov Computational modeling can identify the transition states for these key steps, providing insights into the reaction barriers and, consequently, the reaction rates. For instance, in a potential synthesis involving the intramolecular cyclization of an open-chain precursor, locating the transition state structure would reveal the geometry of the molecule as it transforms from reactant to product. The calculated activation energy would indicate the feasibility of the proposed synthetic route under different conditions.

The iodomethyl group is a key functional moiety, and its electrophilicity is central to the reactivity of this compound. Computational methods can quantify this electrophilicity. mdpi.comresearchgate.net Analysis of the molecular electrostatic potential (MEP) surface would visually demonstrate the electron-poor region around the methylene carbon and the iodine atom, indicating sites susceptible to nucleophilic attack. mdpi.com The electrophilic nature of iodine-containing compounds is a subject of ongoing research, with hypervalent iodine reagents being developed for various synthetic transformations. nih.govmdpi.com

Theoretical Basis for Stereocontrol in Synthesis

The synthesis of spirocycles often presents challenges in controlling the stereochemistry at the spirocenter and other stereogenic centers. nih.govnih.govmskcc.org Computational studies can provide a rational basis for achieving stereocontrol. acs.org By calculating the energies of transition states leading to different stereoisomers, it is possible to predict which product will be favored under kinetic control. nih.govacs.org For thermodynamically controlled reactions, the relative stabilities of the final products can be computed to predict the major isomer. nih.govillinois.edu

In the context of this compound, theoretical models could be used to design catalysts or chiral auxiliaries that selectively stabilize the transition state leading to the desired stereoisomer. These calculations can guide the development of highly stereoselective synthetic methods for this and related spirocyclic compounds. rsc.org

Molecular Dynamics Simulations to Understand Flexibility

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the flexibility and conformational landscape of this compound. By simulating the atomic motions over time, MD can reveal the accessible conformations, the transitions between them, and the influence of the molecular environment on its dynamic behavior. While specific MD studies on this compound are not extensively documented in publicly available literature, the methodology can be robustly applied based on principles established for analogous spirocyclic and heterocyclic systems. beilstein-journals.orgcresset-group.com

The core of an MD simulation is the force field, a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. uiuc.edu For a molecule like this compound, a well-parameterized force field is crucial. Standard force fields such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) provide a good starting point for the oxaspiro[3.5]nonane core. nih.gov However, special attention is required for the iodomethyl group. Parameterizing halogenated compounds can be challenging due to effects like polarization and the potential for halogen bonding. nih.govunipi.itacs.org Therefore, high-level quantum mechanical calculations are often necessary to derive accurate parameters for the iodine atom to ensure the simulation faithfully represents its interactions. unipi.it

A typical MD simulation protocol would involve solvating a model of this compound in a box of explicit solvent molecules, such as water, to mimic physiological conditions or in an organic solvent to match experimental environments. rsc.org The system's energy is first minimized to remove any unfavorable atomic clashes. This is followed by a gradual heating phase to bring the system to the desired simulation temperature (e.g., 300 K) and an equilibration phase to ensure the system reaches a stable state. Finally, a production simulation is run for a duration ranging from nanoseconds to microseconds, during which the trajectory (atomic positions and velocities over time) is saved for analysis. arxiv.orgnih.gov

Analysis of the resulting trajectory can provide deep insights into the molecule's flexibility, focusing on three key areas: the cyclohexane ring, the tetrahydropyran ring, and the iodomethyl substituent.

Cyclohexane Ring Puckering: The cyclohexane ring is not planar and primarily adopts a stable chair conformation to minimize angle and torsional strain. libretexts.org MD simulations can quantify the dynamics of this ring, including the famous "ring flip" event where it interconverts between two chair conformations (e.g., ¹C₄ to ⁴C₁) through higher-energy transition states like the twist-boat. libretexts.orgconicet.gov.ar The flexibility can be characterized using puckering coordinates, such as Cremer-Pople parameters, which provide a quantitative description of the ring's shape. nih.govacs.orgsmu.edu

A hypothetical analysis of an MD trajectory might yield data on the distribution of puckering amplitudes, as shown in the table below.

Puckering CoordinateMean Value (Å)Standard Deviation (Å)Description
Q (Total Puckering Amplitude)0.560.03Overall extent of non-planarity of the cyclohexane ring.
q₂0.050.02Component describing boat and twist-boat forms.
q₃0.550.04Component describing the chair form.

Iodomethyl Group Rotation: The C-C bond connecting the iodomethyl group to the tetrahydropyran ring is rotatable. The simulation can reveal the preferred rotational conformations (rotamers) and the energy barriers to rotation. nih.govresearchgate.net This flexibility is crucial as the orientation of the bulky and polarizable iodine atom can significantly impact how the molecule interacts with its environment. The rotational profile can be mapped by tracking the dihedral angle involving the iodine atom.

The potential energy surface for this rotation could be calculated, leading to a hypothetical dataset of the relative energies of stable conformers.

RotamerDihedral Angle (C5-C6-C-I)Relative Energy (kcal/mol)Population (%)
gauche (-)-65°0.225.1
gauche (+)+68°0.040.5
anti175°0.134.4

Role of 6 Iodomethyl 5 Oxaspiro 3.5 Nonane As a Synthetic Building Block and Molecular Probe

Utilization in the Synthesis of Complex Organic Molecules

The oxaspiro[3.5]nonane framework is a three-dimensional structure that can be valuable in creating complex molecular architectures with specific spatial arrangements.

Application in Natural Product Synthesis Scaffolds

Spirocyclic ethers are motifs found in a number of natural products. The unique topology of the oxaspiro[3.5]nonane core could serve as a foundational scaffold for the synthesis of novel natural product analogues. The iodomethyl group would provide a handle for elaboration and connection to other parts of a target molecule.

Precursor for Advanced Medicinal Chemistry Intermediates

Oxaspirocycles are of interest in medicinal chemistry due to their rigid structures, which can help in optimizing the binding of a drug candidate to its biological target. Patent literature indicates that various oxaspiro derivatives are being explored for their therapeutic potential, including as MOR (μ-opioid receptor) agonists. While not specifically naming 6-(iodomethyl)-5-oxaspiro[3.5]nonane, these patents highlight the general interest in this class of compounds for developing new pharmaceuticals. The iodomethyl functionality would be a key feature for chemists to attach this spirocycle to other pharmacologically active fragments.

Design and Synthesis of Molecular Probes and Tags

The development of molecular probes for biological imaging is a significant area of research. Spirocyclization is a known mechanism for creating "turn-on" fluorescent probes. While there is no direct evidence of this compound being used for this purpose, its structure contains the necessary spiro ether component. The iodomethyl group could be functionalized to attach a fluorophore and a recognition element for a specific biological target.

Precursor in Specialty Chemical Synthesis

The reactivity of the iodomethyl group allows for a range of chemical transformations, positioning this compound as a potential precursor for various specialty chemicals. These could include unique monomers for polymerization or building blocks for agrochemicals or fragrances.

Applications in Material Science Research

In material science, spiro compounds are investigated for creating materials with novel properties. For instance, spiro-orthocarbonates are known to undergo ring-opening polymerization with reduced shrinkage, a valuable property in applications like dental resins and high-performance composites. The oxaspiro[3.5]nonane structure could potentially be incorporated into polymer backbones to influence properties such as thermal stability, rigidity, and solubility. The iodomethyl group could serve as a reactive site to initiate or participate in polymerization reactions.

Analytical and Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, and Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-(Iodomethyl)-5-oxaspiro[3.5]nonane, a combination of ¹H, ¹³C, and various 2D NMR experiments would be essential for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, their connectivity, and the relative number of protons in each environment. Based on the structure of this compound, one would expect to observe distinct signals for the iodomethyl protons, the proton on the carbon bearing the ether linkage, and the protons of the cyclobutane (B1203170) and cyclohexane (B81311) rings. The chemical shift of the iodomethyl protons (-CH₂I) would be expected in the downfield region, typically around 3.2-3.4 ppm, due to the deshielding effect of the adjacent iodine atom. The protons on the cyclohexane and cyclobutane rings would appear as complex multiplets in the aliphatic region (approximately 1.2-2.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals would be anticipated. The spiro carbon atom would be a key quaternary signal. The carbon of the iodomethyl group (-CH₂I) would be expected at a high field (low ppm value), typically around 5-15 ppm, due to the heavy atom effect of iodine. The carbons of the ether linkage and the spirocenter would be observed in the region characteristic for such functionalities.

2D NMR and Advanced Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would establish the proton-proton coupling networks within the cyclobutane and cyclohexane rings. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity across the spirocyclic junction and the attachment of the iodomethyl group.

Illustrative Predicted ¹H and ¹³C NMR Data:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂I~3.3~10
-CH-O-~4.0~80
Spiro-C-~90
Cyclobutane CH₂~1.8 - 2.4~25 - 35
Cyclohexane CH₂~1.4 - 1.9~20 - 40

Note: The table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₉H₁₅IO. The calculated monoisotopic mass is 266.0168 g/mol . HRMS would confirm this value, distinguishing it from other potential elemental compositions with the same nominal mass. Predicted adducts that could be observed include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu

MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. Key fragmentation pathways would likely involve the loss of an iodine radical (I•), the iodomethyl radical (•CH₂I), or cleavage of the spirocyclic rings. Analyzing these fragments helps to piece together the molecular structure and confirm the presence of the iodomethyl and oxaspiro[3.5]nonane moieties.

Predicted Mass Spectrometry Data:

Ion/Fragment m/z (Predicted) Description
[C₉H₁₅IO]⁺•266.0168Molecular Ion (M⁺•)
[C₉H₁₅O]⁺139.1123Loss of Iodine radical (M - I)⁺
[C₈H₁₃O]⁺125.0966Loss of Iodomethyl radical (M - CH₂I)⁺

Note: This table is based on the theoretical fragmentation of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-O bonds. Strong bands in the region of 2850-3000 cm⁻¹ would correspond to the C-H stretching vibrations of the methylene (B1212753) groups in the rings. A prominent C-O stretching vibration, characteristic of the ether linkage, would be expected in the 1050-1150 cm⁻¹ region. A C-I stretching vibration would also be present, though it typically appears at lower wavenumbers (around 500-600 cm⁻¹), which may be at the edge of or outside the standard mid-IR range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C-O and C-H stretches are also Raman active, the C-I bond often gives a more distinct signal in Raman than in IR spectroscopy. This would be valuable for confirming the presence of the iodomethyl group. The symmetric breathing vibrations of the rings may also be more prominent in the Raman spectrum.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. It would unambiguously confirm the spirocyclic nature of the molecule and the connectivity of all atoms. The resulting crystal structure would also provide insights into the packing of the molecules in the crystal lattice.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating enantiomers if the compound is chiral.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the chemical purity of a non-volatile compound. A sample of this compound would be analyzed using an appropriate column and mobile phase. The purity would be determined by integrating the area of the main peak and any impurity peaks, typically detected by a UV or evaporative light scattering detector. For chiral separations, a chiral stationary phase could be used to separate the enantiomers and determine the enantiomeric excess (ee).

Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile compound, this compound could also be analyzed by GC-MS. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for purity assessment, as it can separate volatile impurities and provide their mass spectra for identification. The retention time of the compound would be characteristic under specific GC conditions, and the mass spectrum would confirm its identity.

Q & A

Basic Research Questions

Q. What is the molecular formula of 6-(iodomethyl)-5-oxaspiro[3.5]nonane, and how is it experimentally confirmed?

  • Answer: The molecular formula is C₉H₁₅IO , determined using high-resolution mass spectrometry (HRMS) and corroborated by elemental analysis. Structural confirmation involves 1H and 13C NMR spectroscopy , where distinct peaks for the spirocyclic framework (e.g., methylene protons adjacent to iodine and oxygen) are observed. The iodomethyl group (~2.0–3.0 ppm in 1H NMR) and spiro junction carbons (~40–60 ppm in 13C NMR) are critical diagnostic signals .

Q. What are common synthetic routes for preparing this compound?

  • Answer: A typical synthesis involves reacting a cyclobutane-derived precursor with iodomethane under heated conditions (~60–80°C) in a polar aprotic solvent (e.g., DMF or THF). The reaction is monitored via TLC, and purification is achieved through column chromatography. Key steps include optimizing stoichiometry to minimize byproducts like di-iodinated analogs .

Q. How is the purity of this compound assessed?

  • Answer: Purity is validated using HPLC (reverse-phase C18 column, acetonitrile/water gradient) and GC-MS . Collision cross-section (CCS) data, predicted via computational tools (e.g., MOBCAL), can further confirm structural integrity by matching experimental ion mobility spectrometry (IMS) results .

Advanced Research Questions

Q. How does the iodomethyl group influence reactivity in cross-coupling reactions?

  • Answer: The iodine atom acts as a leaving group , enabling nucleophilic substitution (e.g., Suzuki-Miyaura coupling with aryl boronic acids). Reaction conditions (e.g., Pd catalysts, base) must be tailored to avoid ring-opening side reactions. Computational studies (DFT) suggest that the spirocyclic strain lowers the activation energy for substitution at the iodomethyl site .

Q. What computational strategies predict the physicochemical properties of this compound?

  • Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) model steric effects and electronic distribution. For instance, CCS values (predicted: 136–142 Ų) align with ion mobility data, aiding in distinguishing stereoisomers. Solubility parameters (logP ~2.5) are calculated using group contribution methods .

Q. How can structural modifications enhance the compound’s utility in medicinal chemistry?

  • Answer: Derivatives like tert-butyl carboxylates (e.g., EN300-26571096) introduce steric bulk to modulate binding affinity. Comparative studies with 7-oxa/azaspiro analogs (e.g., 2,7-diazaspiro[3.5]nonane) reveal that iodine’s electronegativity enhances sigma receptor (S1R) antagonism. Functionalization at the 2-position (e.g., carboxylation) improves water solubility for in vivo assays .

Q. What challenges arise in optimizing reaction yields for spirocyclic iodomethyl compounds?

  • Answer: Competing pathways (e.g., ring-opening via nucleophilic attack on the ether oxygen) require careful control of temperature and solvent polarity . For example, THF stabilizes the transition state in iodomethylation, while DMF accelerates side reactions. Yield improvements (from ~40% to >70%) are achieved using slow iodomethane addition and inert atmospheres .

Q. How do spectroscopic techniques resolve stereochemical ambiguity in spirocyclic systems?

  • Answer: NOESY NMR identifies through-space interactions between axial protons at the spiro junction. For diastereomers (e.g., tert-butyl carboxylate derivatives), chiral HPLC with a cellulose-based column separates enantiomers, while X-ray crystallography provides definitive stereochemical assignments .

Methodological Considerations

  • Data Contradictions: While details synthesis for a 7-oxa analog, the 5-oxa variant may exhibit distinct reactivity due to altered ring strain. Researchers must validate protocols for iodine incorporation efficiency.
  • Advanced Applications: Though direct biological data are limited, the compound’s spirocyclic core shares structural motifs with sigma receptor ligands (e.g., 2,7-diazaspiro[3.5]nonane derivatives), suggesting potential for neuropathic pain studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.